3,4-Dimethoxyphthalic acid
Overview
Description
3,4-Dimethoxyphthalic acid is an organic compound with the molecular formula C10H10O6 and a molecular weight of 226.188 g/mol It is a derivative of phthalic acid, where two methoxy groups are substituted at the 3 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxyphthalic acid can be synthesized through several methods. One common approach involves the oxidation of 3,4-dimethoxytoluene using potassium permanganate in an acidic medium. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxyphthalic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form 3,4-dimethoxybenzyl alcohol under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: 3,4-Dicarboxyphthalic acid.
Reduction: 3,4-Dimethoxybenzyl alcohol.
Substitution: Various substituted phthalic acids depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxyphthalic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphthalic acid involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and affect metabolic processes .
Comparison with Similar Compounds
Phthalic acid: The parent compound without methoxy substitutions.
3,4-Dimethoxybenzoic acid: Similar structure but with a single carboxylic acid group.
3,4-Dimethoxybenzaldehyde: Contains aldehyde group instead of carboxylic acids.
Uniqueness: 3,4-Dimethoxyphthalic acid is unique due to the presence of two methoxy groups, which significantly alter its chemical properties compared to phthalic acid. These substitutions enhance its solubility and reactivity, making it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
3,4-dimethoxyphthalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c1-15-6-4-3-5(9(11)12)7(10(13)14)8(6)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWJYWSRUJSAFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199739 | |
Record name | 3,4-Dimethoxyphthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,4-Dimethoxy-1,2-benzenedicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
518-90-1 | |
Record name | Hemipic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hemipic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC134534 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134534 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,4-Dimethoxyphthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxyphthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEMIPIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF46H3Q77T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,4-Dimethoxy-1,2-benzenedicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
Record name | 3,4-Dimethoxy-1,2-benzenedicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of hemipinic acid in lignin research?
A: Hemipinic acid serves as a key marker compound in lignin degradation studies. When lignin, a complex polymer found in plant cell walls, undergoes oxidative degradation, hemipinic acid is often produced. By analyzing the presence and quantity of hemipinic acid, researchers can gain insights into the structure of lignin and the effectiveness of different degradation processes. For instance, researchers found that kraft and soda/AQ/MeOH residual lignins yielded higher amounts of iso-hemipinic acid, while sulfite and ASAM residual lignin produced more meta-hemipinic acid. [] This suggests process-specific degradation patterns.
Q2: How is the presence of hemipinic acid utilized to understand lignin structure?
A: The ratio of different hemipinic acid isomers, like iso-hemipinic acid and meta-hemipinic acid, provides valuable information about the degree of condensation in lignin. Specifically, the ratio between aromatic carboxylic acids derived from condensed and non-condensed lignin structures serves as an indicator. [] Researchers observed that ASAM residual lignin exhibited particularly high S/G ratios and degrees of polymerization, highlighting its unique characteristics. []
Q3: Can you elaborate on the role of potassium permanganate oxidation in lignin analysis?
A: Potassium permanganate oxidation is a crucial step in characterizing residual lignins. This process breaks down the lignin structure, yielding various aromatic carboxylic acids, including hemipinic acid. Following methylation with diazomethane, these acids can be identified and quantified using GC/MS techniques. [] This analytical approach enables researchers to decipher the structural complexities of lignin and understand its composition.
Q4: Has hemipinic acid been found in other natural sources besides lignin?
A: Yes, hemipinic acid is not exclusive to lignin degradation. It has been identified as a product in the oxidative degradation of other natural compounds. For example, oxidation of the trimethyl ether of plicatic acid, a polyoxyphenol found in western red cedar heartwood, with alkaline permanganate yielded hemipinic acid along with other compounds. [] This finding underscores the significance of hemipinic acid as a common product in the breakdown of specific aromatic structures in nature.
Q5: What is the structural formula and molecular weight of hemipinic acid?
A5: Hemipinic acid (3,4-Dimethoxyphthalic acid) has the molecular formula C10H10O6 and a molecular weight of 226.19 g/mol.
Q6: Are there any challenges associated with quantifying hemipinic acid in complex mixtures?
A: Yes, quantifying hemipinic acid, especially in samples containing high protein content, can be challenging. The presence of proteins can interfere with the degradation process and lead to artificially elevated yields of anisic acid, impacting the accurate quantification of hemipinic acid. []
Q7: Can you provide an example of a specific synthetic route for deuterated hemipinic acid?
A: While the provided research doesn't directly synthesize deuterated hemipinic acid, it describes the synthesis of deuterated vanillin derivatives, which are then converted to coniferyl alcohols and subsequently, lignin. [] This process involves treating 6-bromovanillin dimethyl acetal with butyllithium and then quenching the reaction with deuterium oxide (D2O). This results in the incorporation of deuterium at specific positions in the vanillin molecule.
Q8: How does the study of deuterated coniferyl alcohol relate to hemipinic acid research?
A: By utilizing deuterated coniferyl alcohol in lignin synthesis, researchers can track the fate of specific hydrogen atoms during the enzymatic polymerization process. The observation that the 6-deuterated unit lost 8% deuterium and the 2-deuterated unit lost 4% during lignin formation aligns with the ratio of meta-hemipinic acid and hemipinic acid found as degradation products. [] This correlation provides evidence supporting the proposed mechanisms of lignin biosynthesis and degradation.
Q9: Are there any unusual chemical reactions associated with derivatives of hemipinic acid?
A: Yes, the research highlights an interesting observation regarding azido-meta-hemipinic acid. This compound, when reacted with N-hydroxy succinimide (NHS) and dicyclohexylcarbodiimide (DCC), forms a tri-NHS adduct of the O-acylisourea intermediate. [] This unusual reactivity raises questions about the behavior of azido-meta-hemipinic acid in DCC-catalyzed reactions.
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